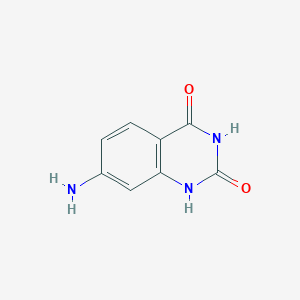

7-Aminoquinazoline-2,4(1H,3H)-dione

Übersicht

Beschreibung

7-Aminoquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoquinazoline-2,4(1H,3H)-dione typically involves the amination of isatoic anhydride. The process begins with the refluxing of isatoic anhydride with ammonium hydroxide for three hours. This is followed by refluxing with ethyl orthoformate for six hours without isolating the amide intermediates . This method yields 4-(3H)-quinazolinone, which can be further modified to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Aminoquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

Substitution: The amino group at the 7-position can undergo substitution reactions with various electrophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various quinazoline derivatives with potential biological activities.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 7-aminoquinazoline-2,4(1H,3H)-dione. A series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their effectiveness against various bacterial strains. The findings indicated that these compounds exhibited moderate to significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Key Findings:

Anticancer Properties

The anticancer potential of this compound derivatives has been explored through various studies. In vitro evaluations demonstrated that certain derivatives possess significant cytotoxic effects against different cancer cell lines.

- Case Study:

- A study on quinazoline-based thiazole derivatives reported IC50 values for compound 4i against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines as 2.86 μM, 5.91 μM, and 14.79 μM respectively .

- These results indicate a potential for developing new anticancer agents based on this scaffold.

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives have also been investigated. Specifically, compounds derived from this compound have shown promise in inhibiting inflammatory mediators.

- Research Insights:

Other Therapeutic Applications

Beyond antimicrobial and anticancer applications, derivatives of this compound are being explored for their potential in treating other conditions:

- NHE-1 Inhibition: Certain compounds have been identified as potent inhibitors of the sodium-hydrogen exchanger NHE-1, which is implicated in various cardiovascular diseases .

- PARP Inhibition: Quinazoline derivatives have been designed as inhibitors of PARP-1/2 enzymes, which play a crucial role in DNA repair mechanisms and are targets for cancer therapy .

Wirkmechanismus

The mechanism of action of 7-Aminoquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. Quinazoline derivatives are known to target tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cellular processes such as proliferation and survival, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Quinazolin-4(3H)-one: A closely related compound with similar biological activities.

2-Arylquinazolin-4(3H)-one: Known for its diverse therapeutic applications.

4-Anilinoquinazoline: A potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinases.

Uniqueness: 7-Aminoquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry.

Biologische Aktivität

7-Aminoquinazoline-2,4(1H,3H)-dione is a heterocyclic compound characterized by its quinazoline core, which contains an amino group and two keto groups at positions 2 and 4. This specific arrangement contributes to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

This compound exhibits its biological effects primarily through the inhibition of various enzymes involved in critical biochemical pathways. Quinazoline derivatives are known to target:

- Enzymes : These compounds can inhibit kinases and other enzymes that play pivotal roles in cellular signaling and metabolism.

- Biochemical Pathways : They modulate pathways related to cell growth, inflammation, and apoptosis, contributing to their anticancer and anti-inflammatory properties.

Biological Activities

Research indicates that this compound displays a wide range of biological activities:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values indicating significant potency .

- Antimicrobial Properties : It has demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited inhibition zones comparable to standard antibiotics like ampicillin .

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation through the inhibition of specific inflammatory pathways.

Case Studies

Several studies have reported on the synthesis and evaluation of this compound derivatives:

- Antiproliferative Studies : A series of quinazoline-pyrimidine hybrids were synthesized based on this scaffold. Compound 6n showed the highest antiproliferative activity with IC50 values ranging from 2.3 to 5.9 µM against various cancer cell lines .

- Antimicrobial Evaluation : Novel derivatives were tested for their antimicrobial efficacy using the agar well diffusion method. Compounds 13 and 15 exhibited broad-spectrum activity against multiple bacterial strains with significant inhibition zones .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals unique properties that enhance its biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Quinazoline | Basic structure without amino groups | Less reactive; primarily used as an intermediate |

| 6-Aminoquinazoline-2,4-dione | Amino group at position 6 instead of 7 | Different biological activity profile |

| 4-Aminoquinazoline-2(3H)-one | Amino group at position 4; keto at position 2 | Exhibits different enzyme inhibition mechanisms |

| Quinazolinone | Contains a carbonyl group but lacks amino functionality | Primarily studied for pharmacological effects |

The unique substitution pattern of this compound enhances its reactivity and biological properties compared to these similar compounds .

Eigenschaften

IUPAC Name |

7-amino-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,9H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVIGCMCVAFCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328022 | |

| Record name | 7-Aminoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59674-85-0 | |

| Record name | 7-Aminoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 7-Aminoquinazoline-2,4(1H,3H)-dione interact with nucleic acids and what are the downstream effects?

A1: this compound acts as a fluorescent nucleoside analogue, specifically a size-expanded uracil (U) analogue. [, ] This means it can be incorporated into DNA oligonucleotides, essentially replacing uracil. The key feature of this molecule is its ability to report on mismatched base pairing. When paired with guanine (G), which is its expected pairing partner in a DNA sequence, this compound exhibits enhanced fluorescence. [] This change in fluorescence intensity can be used to detect the presence of a mismatch in the DNA sequence, offering a valuable tool for studying DNA structure and potential errors in replication or repair mechanisms.

Q2: Does this compound participate in any FRET interactions?

A2: While the provided research doesn't directly demonstrate FRET interactions with this compound, it highlights that other quinazoline-based nucleoside analogues are effective FRET partners. [] This suggests that this compound, with further investigation, could potentially be employed in FRET-based assays as well, expanding its utility in studying nucleic acid interactions and dynamics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.